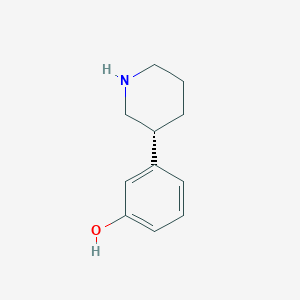

Phenol, 3-(3R)-3-piperidinyl-

Description

BenchChem offers high-quality Phenol, 3-(3R)-3-piperidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3-(3R)-3-piperidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-[(3R)-piperidin-3-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m0/s1 |

InChI Key |

HYUOAVGLJXTEGX-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC(=CC=C2)O |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Contextualization Within Pharmaceutical and Chemical Biology Research

The Phenol (B47542), 3-(3R)-3-piperidinyl- scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in the design of compounds targeting the central nervous system. Its structural components—a phenolic hydroxyl group and a basic piperidine (B6355638) nitrogen—are crucial for molecular interactions with various biological receptors.

In pharmaceutical research, derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents. A notable area of application is in the development of opioid receptor modulators. For instance, the more complex derivative, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, has been identified as a valuable intermediate in the synthesis of potent opioid antagonists. chemblink.comacs.org These antagonists are critical for studying the physiological roles of endogenous opioids and for developing treatments for conditions such as opioid-induced side effects. acs.org

The versatility of the piperidinylphenol scaffold allows it to serve as a foundational structure for creating diverse chemical libraries. chemblink.com By modifying the piperidine ring or the phenyl group, researchers can fine-tune the biological and chemical properties of the resulting molecules to achieve desired therapeutic effects. chemblink.com This adaptability makes it a valuable tool in drug discovery, agrochemical development, and materials science. chemblink.com

Historical Perspective of the Piperidinylphenol Scaffold in Drug Discovery

The piperidinylphenol scaffold has a rich history in drug discovery, particularly in the field of analgesics and opioid research. The journey began with the study of morphine and related polycyclic alkaloids, which were the primary opioid antagonists for many years. acs.org However, the quest for non-addictive analgesics and antagonists with improved side-effect profiles led researchers to explore simpler, non-polycyclic structures.

The development of 4-phenylpiperidine (B165713) derivatives marked a significant milestone, demonstrating that complex, rigid structures were not the sole key to opioid receptor activity. This led to the synthesis and evaluation of a wide array of piperidine-based compounds. Subsequent research highlighted the importance of a phenolic hydroxyl group at the meta-position of the phenyl ring for potent opioid activity, establishing the 3-hydroxyphenyl-piperidine core as a critical pharmacophore.

Further structure-activity relationship (SAR) studies revealed that substitutions on the piperidine (B6355638) ring could dramatically influence the pharmacological profile of these compounds. acs.org For example, the introduction of a methyl group at the 3-position of the piperidine ring in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series was found to confer pure opioid antagonist activity. acs.org This was a significant departure from the mixed agonist-antagonist or pure agonist profiles of many earlier piperidinylphenol derivatives. The successful development of these compounds provided kilogram quantities of key intermediates for clinical investigations and further SAR studies. acs.org

Significance of the 3r Stereochemistry in Medicinal Chemistry

Development of Enantioselective Synthetic Routes for the Piperidinylphenol Core

The synthesis of enantiomerically pure 3-substituted piperidines, such as Phenol, 3-(3R)-3-piperidinyl-, has been a significant challenge for synthetic chemists. Traditional methods often relied on lengthy synthetic sequences or classical resolution of racemates. acs.org However, modern organic synthesis has seen the advent of more sophisticated and efficient enantioselective strategies.

Asymmetric Catalysis Approaches (e.g., Rhodium-catalyzed carbometalation)

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of enantioselectivity. A notable advancement in the synthesis of enantioenriched 3-substituted piperidines is the use of rhodium-catalyzed asymmetric carbometalation. snnu.edu.cnacs.org This approach involves a cross-coupling reaction between a pyridine (B92270) derivative and an sp2-hybridized boronic acid. snnu.edu.cn

A key strategy involves a three-step process:

Partial reduction of pyridine : This step circumvents the high energy barrier associated with the dearomatization of pyridine. acs.org

Rhodium-catalyzed asymmetric carbometalation : This crucial step utilizes a rhodium catalyst with a chiral ligand, such as (S)-Segphos, to induce asymmetry. The reaction of an arylboronic acid with a protected dihydropyridine (B1217469), like phenyl pyridine-1(2H)-carboxylate, yields a 3-substituted tetrahydropyridine (B1245486) with high enantiomeric excess (ee). snnu.edu.cnacs.org

Reduction : The resulting tetrahydropyridine is then reduced to the desired enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org

This method has demonstrated broad functional group tolerance and can be performed on a gram scale, making it a valuable tool for accessing a variety of enantioenriched piperidines. snnu.edu.cnnih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent system, is critical for achieving high yields and enantioselectivities. acs.org For instance, the combination of [Rh(cod)(OH)]2, (S)-Segphos, and aqueous CsOH in a specific solvent mixture has been shown to be highly effective. snnu.edu.cnacs.org

Table 1: Optimization of Rhodium-Catalyzed Asymmetric Carbometalation

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | [Rh(cod)(OH)]2 / (S)-Segphos | aq. CsOH | THP:toluene:H2O (1:1:1) | 70 | 81 | 96 |

| 2 | [Rh(cod)(OH)]2 / (S)-Segphos | aq. CsOH | THP:toluene:H2O (1:1:1) at <1 M | 70 | Poor Conversion | - |

Data sourced from a study on the rhodium-catalyzed carbometalation of phenyl carbamate (B1207046) dihydropyridine with phenyl boronic acid. acs.org

Chiral Auxiliary Strategies for Stereocontrol

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in asymmetric synthesis. whiterose.ac.uk This strategy involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. whiterose.ac.uk The auxiliary is then removed to yield the enantiomerically enriched product.

One effective approach for the synthesis of chiral 3-arylpiperidines utilizes N-sulfinyl imidates as chiral auxiliaries. nih.govdntb.gov.ua The key steps in this methodology are:

α-Alkylation : An N-sulfinyl imidate is alkylated with a suitable electrophile, such as 1-chloro-3-iodopropane. This reaction proceeds with acceptable diastereoselectivity. nih.gov

Reduction : The resulting 2-substituted N-tert-butanesulfinyl-5-chloropentanimidate is reduced, typically with sodium borohydride (B1222165) (NaBH4), to the corresponding amine. nih.gov

Cyclization : The N-tert-butanesulfinyl-5-chloropentylamine undergoes intramolecular cyclization, often using a base like sodium hydride (NaH) in DMSO, to form the chiral 3-substituted N-tert-butanesulfinylpiperidine. nih.gov

Deprotection : Finally, the sulfinyl group is removed to afford the enantiomerically pure 3-arylpiperidine hydrochloride. nih.gov

Other chiral auxiliaries, such as those derived from (+)-(S,S)-pseudoephedrine and oxazolidinones, have also been successfully employed in the synthesis of piperidine-containing compounds. whiterose.ac.uk The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. google.com

Diastereoselective Synthesis and Chromatographic Resolution Techniques

Diastereoselective synthesis provides another avenue to access specific stereoisomers of 3-substituted piperidines. These methods often involve the creation of a diastereomeric intermediate that can be separated, followed by conversion to the desired enantiopure product.

For example, the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine has been achieved through a diastereoselective alkylation of a metalloenamine. acs.orgacs.orgnih.gov This process allows for the specific introduction of a methyl group at the 3-position with a defined stereochemistry relative to the existing group at the 4-position.

In cases where a mixture of stereoisomers is produced, chromatographic resolution is a crucial technique for separation. Chiral chromatography, in particular, is instrumental in isolating the desired enantiomer or diastereomer. For instance, the resolution of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been accomplished using chiral chromatography to separate the (3R,4R) and (3S,4S) isomers. Recrystallization of salts, such as the hydrobromide salt, can also be an effective method for isolating a pure isomer.

Optimization of Synthetic Processes for Research and Scalable Production

The transition from a laboratory-scale synthesis to a scalable production process presents numerous challenges. Optimization of reaction conditions is essential to ensure efficiency, cost-effectiveness, and safety. For the synthesis of Phenol, 3-(3R)-3-piperidinyl- and its analogs, several factors are considered for optimization.

Key areas for optimization include:

Catalyst Loading : Reducing the amount of expensive catalysts, such as rhodium, is a primary goal for large-scale production. acs.org

Reaction Concentration : Higher concentrations can lead to improved throughput, but may also affect yield and selectivity. acs.org

Solvent Selection : The choice of solvent can significantly impact reaction rates, yields, and ease of workup. Mixtures of solvents are often employed to achieve optimal results. acs.org

Starting Material Purity : The purity of starting materials, such as the protected dihydropyridine in the rhodium-catalyzed reaction, can be crucial for the success of the synthesis. snnu.edu.cn

Purification Methods : Developing efficient and scalable purification techniques, such as crystallization, is vital for obtaining the final product with high purity. acs.org

Successful efforts in developing efficient syntheses have enabled the production of multi-kilogram quantities of key piperidine intermediates for further research and clinical investigations. acs.org

Strategic Functional Group Interconversion and Protection Methodologies

The synthesis of complex molecules like Phenol, 3-(3R)-3-piperidinyl- often requires the strategic use of protecting groups and functional group interconversions. numberanalytics.com Protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with subsequent reactions. numberanalytics.com

Common protecting groups used in piperidine synthesis include:

N-Protecting Groups : The piperidine nitrogen is often protected to modulate its reactivity. Carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are widely used. snnu.edu.cnwikipedia.orgvulcanchem.com The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile and can be cleaved with reagents like piperidine. wikipedia.orgiris-biotech.de Phenyl carbamates have also been utilized and can be removed under specific conditions. acs.org

O-Protecting Groups : The phenolic hydroxyl group may also require protection during certain synthetic steps.

Functional group interconversions are essential for transforming one functional group into another to achieve the final target molecule. For example, a methoxy (B1213986) group on the phenyl ring can be converted to a hydroxyl group via demethylation, often using reagents like hydrobromic acid (HBr). acs.org Similarly, N-dealkylation can be achieved using reagents like phenyl chloroformate. acs.org The strategic sequencing of these protection, deprotection, and interconversion steps is a hallmark of a well-designed synthetic route.

Table 2: Common Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) wikipedia.orgiris-biotech.de |

| Phenyl Carbamate | - | Amine | HBr in HOAc acs.org |

N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for modification, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental in exploring the structure-activity relationships (SAR) of compounds built on this scaffold.

N-Alkylation: The introduction of various alkyl and substituted alkyl groups on the piperidine nitrogen significantly influences the pharmacological properties of the resulting molecules. Standard alkylation procedures involve reacting the parent piperidine with an appropriate alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base. google.com For instance, the reaction with a compound containing a leaving group like chlorine facilitates the alkylation of the piperidine nitrogen. google.com

A notable strategy involves reductive amination. This two-step process, which first involves the formation of an enamine followed by reduction, is effective for introducing more complex substituents. For example, reductive amination of (3R,4R)-3,4-dimethyl-4-phenylpiperidine with Boc-l-valinal, followed by deprotection, yields a chiral amine derivative. acs.org Another approach involves the alkylation of a 3,4-disubstituted-4-arylpiperidine with various halides, including alkyl, alkenyl, and alkynyl halides, to produce a wide array of N-substituted derivatives. google.com

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Acylation can be achieved using various acylating agents such as acid halides or acid anhydrides. google.com A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to facilitate amide bond formation between the piperidine nitrogen and a carboxylic acid. For example, coupling of N-Boc-L-valine with (3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidine using BOP reagent has been reported. nih.gov

The following table summarizes representative N-alkylation and N-acylation reactions on related piperidine scaffolds.

| Starting Material | Reagent(s) | Reaction Type | Product Description |

| 3,4-alkyl-substituted-4-(3-hydroxyphenyl)piperidine | 4-chloro-2-cyclohexylbutanoic acid, ethyl ester; Base | N-Alkylation | 4-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidine]butanoic acid, ethyl ester google.com |

| (3R,4R)-3,4-dimethyl-4-phenylpiperidine | Boc-l-valinal; Trifluoroacetic acid | Reductive Amination/Deprotection | N-substituted valine derivative acs.org |

| (3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidine | N-Boc-L-valine; BOP reagent; Diborane | N-Acylation/Reduction | N-acylated valine derivative nih.gov |

| 3,4-disubstituted-4-arylpiperidine | Alkyl/Alkenyl/Alkynyl halides | N-Alkylation | Various N-substituted piperidines google.com |

Modifications and Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional handle for derivatization, allowing for the synthesis of ethers and esters, which can modulate properties like lipophilicity and drug-receptor interactions.

Etherification: The phenolic hydroxyl can be converted to an ether, most commonly a methyl ether, to investigate the role of the hydroxyl group in biological activity. This modification is often performed early in a synthetic sequence. For instance, a 3-methoxyphenyl (B12655295) substituent can be carried through several synthetic steps before being converted back to the 3-hydroxyphenyl group via demethylation, typically using reagents like boron tribromide (BBr₃). google.comnih.gov

Esterification and Other Modifications: Acylation of the phenolic hydroxyl group to form esters is another common modification. google.com Selective acylation of a phenolic hydroxyl in the presence of an alcoholic hydroxyl can be challenging but has been achieved using specific reagents and conditions. For example, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been used for the selective acylation of phenolic hydroxyls. nih.govresearchgate.net Furthermore, the hydroxyl group can be replaced with other functional groups to probe its importance. Studies have shown that replacing the 3-hydroxyl group with substituents like hydrogen, fluorine, or chlorine can still result in potent compounds. acs.org In some cases, the phenolic hydroxyl has been replaced with bioisosteres like a carboxamide group. nih.gov

The table below provides examples of modifications to the phenolic hydroxyl group.

| Starting Material | Reagent(s)/Condition(s) | Modification Type | Product Description |

| 3-methoxyphenyl derivative | Boron tribromide (BBr₃) | Demethylation (Ether cleavage) | 3-hydroxyphenyl derivative nih.gov |

| (hydroxyalkyl)phenol | Vinyl carboxylate, Rubidium fluoride (RbF) | Selective Acylation (Esterification) | Phenolic ester researchgate.net |

| JDTic analogue | --- | Substitution | Replacement of 3-OH with H, F, or Cl acs.org |

| trans-3,4-di-methyl-4-(3-hydroxyphenyl)piperidine | --- | Bioisosteric Replacement | trans-3,4-di-methyl-4-(3-carboxamidophenyl)piperidine nih.gov |

Introduction of Substituents on the Piperidine Ring System

Modifying the piperidine ring itself, by introducing substituents at positions other than the nitrogen or the 3-position aryl group, offers another layer of structural diversity. The introduction of methyl groups, for example, has been extensively studied.

The synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines is a well-documented example of ring substitution. acs.orgnih.gov One synthetic strategy involves the alkylation of a metalloenamine derived from a C3-substituted 1,2,3,6-tetrahydropyridine, which proceeds with high regio- and stereospecificity. acs.org The presence and stereochemistry of these methyl groups are crucial for the pharmacological profile of the resulting compounds. nih.gov For example, in one class of compounds, the trans-(3R,4R) isomer was found to be more potent than the trans-(3S,4S) isomer. nih.gov

Research has also explored the removal or alteration of these substituents to understand their contribution to activity. Systematic studies have been conducted on analogues lacking the 3-methyl, 4-methyl, or both methyl groups to determine their effect on antagonist properties. nih.gov The regioselective alkylation at the 3-position of the piperidine ring can also be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to an enamine, which can then be alkylated. odu.edu

| Parent Scaffold | Synthetic Strategy | Introduced Substituent(s) | Key Finding |

| 1,3-dimethyl-4-piperidinone | Multi-step synthesis including stereospecific alkylation of a metalloenamine | trans-3,4-dimethyl | The trans-3,4-dimethyl substitution is important for pure opioid antagonist activity acs.org |

| N-substituted 4-(3-hydroxyphenyl)piperidine | Synthesis of analogues with and without methyl groups | 3-methyl, 4-methyl | Both 3- and 4-methyl groups contribute to antagonist potency nih.gov |

| Piperidine | N-chlorination, dehydrohalogenation, alkylation | 3-alkyl (e.g., ethyl, butyl, allyl) | A method for regioselective 3-alkylation of the piperidine ring odu.edu |

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The phenyl group at the 3-position of the piperidine ring is a key feature, but it can be replaced or further substituted with other aromatic or heteroaromatic systems to explore new interactions with biological targets.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. acs.orguni-regensburg.de These reactions allow for the formation of carbon-carbon bonds between the piperidine scaffold (or its precursors) and various aryl or heteroaryl boronic acids or esters. For example, the synthesis of 1-propyl-3-(3-hydroxyphenyl)piperidine has been achieved via a regiocontrolled palladium-catalyzed arylation. acs.org

In other examples, the phenyl ring has been replaced by thiophene (B33073) or other heteroaromatic rings. nih.gov These modifications can significantly impact receptor affinity and selectivity. The synthesis of such analogues often involves multi-step sequences, starting from suitably protected piperidinones which undergo reactions like Grignard additions with aryl magnesium halides, followed by elimination and reduction steps to construct the desired 3-arylpiperidine core. google.com The introduction of substituents on the existing phenyl ring is also a common strategy to fine-tune the electronic and steric properties of the molecule. nih.gov

| Scaffold/Precursor | Reaction Type | Incorporated Moiety | Resulting Structure |

| N-protected 3-piperidone | Grignard reaction, elimination, reduction | Phenyl | 3-Phenylpiperidine (B1330008) google.com |

| 1-Boc-1,2,3,6-tetrahydropyridine | Palladium-catalyzed arylation | 3-Hydroxyphenyl | 1-Boc-3-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine acs.org |

| N-substituted piperidine | N-substituent modification | Phenylpropyl, Cyclohexylpropyl, Thienylpropyl | N-substituted 4-(3-hydroxyphenyl)piperidines with diverse terminal rings nih.gov |

Stereochemical Impact on Research Outcomes: the 3r Configuration of Phenol, 3 3r 3 Piperidinyl and Its Analogues

Influence of Stereochemistry on Synthetic Accessibility and Yield

A number of synthetic strategies have been developed to access chiral 3-phenylpiperidine (B1330008) derivatives. These methods often rely on chiral catalysts, starting materials from the chiral pool, or chiral auxiliary-mediated transformations. For instance, asymmetric hydrogenation and other enantioselective reactions are crucial for establishing the desired stereocenter at the 3-position of the piperidine (B6355638) ring.

The synthesis of analogues, such as the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, further highlights the impact of stereochemistry on synthetic routes. Achieving the desired (3R,4R) configuration often involves multi-step sequences. One approach describes an 8-step synthesis yielding 11.8% of one analogue and a 12-step synthesis with a 6.2% yield for another, starting from 1,3-dimethyl-4-piperidinone. acs.orgacs.orgresearchgate.netresearchgate.net These syntheses often involve the regio- and stereospecific alkylation of a metalloenamine intermediate. acs.orgacs.orgresearchgate.netresearchgate.net Another method involves the resolution of a racemic mixture of alkyl-3,4-dimethyl-4-(3-alkoxyphenyl)piperidine using a chiral resolving agent like (+)- or (-)-di-benzoyl tartaric acid. google.com

Table 1: Comparison of Synthetic Approaches for Chiral Piperidine Derivatives

| Synthetic Method | Key Features | Typical Number of Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral catalysts to introduce stereochemistry. | Varies | Varies | |

| Chiral Auxiliary-Mediated Transformations | A chiral auxiliary directs the stereochemical outcome of a reaction. | Varies | Varies | |

| Multi-step Synthesis from Achiral Precursors | Involves stereoselective steps to build the chiral centers. | 8-12 | 6.2% - 11.8% | acs.orgacs.orgresearchgate.netresearchgate.net |

| Racemic Mixture Resolution | Separation of enantiomers using a chiral resolving agent. | Varies | Varies | google.com |

Stereospecificity in Subsequent Chemical Reactions and Transformations

The (3R)-configuration of Phenol (B47542), 3-(3R)-3-piperidinyl- and its analogues not only dictates the synthetic route but also governs the stereochemical outcome of subsequent chemical reactions. The existing chiral center acts as a stereodirecting group, influencing the approach of reagents and favoring the formation of one stereoisomer over another in subsequent transformations.

For example, in the synthesis of more complex analogues, the (3R,4R)-stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) core is crucial for the desired biological activity. researchgate.net The stereospecificity of reactions is evident in the alkylation of the piperidine nitrogen. The reaction of a resolved (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine with an appropriate electrophile proceeds to yield the desired N-substituted product while retaining the stereochemistry at the 3 and 4 positions. google.com

Furthermore, the synthesis of various analogues often involves coupling the chiral piperidine core with other chiral fragments. For instance, the coupling of N-Boc-L-valine with (3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidine is a key step in the synthesis of certain potent opioid receptor antagonists. nih.gov The stereochemistry of both the piperidine and the amino acid derivative is critical for the final compound's activity.

The stereospecific nature of these reactions is fundamental to building complex molecules with multiple chiral centers. The initial (3R)-configuration of the piperidine ring serves as a foundation upon which further stereocenters can be introduced with a high degree of control, ultimately leading to the desired, biologically active stereoisomer.

Role of Chirality in Biological Target Binding and Functional Selectivity

The chirality of Phenol, 3-(3R)-3-piperidinyl- and its analogues is a critical determinant of their interaction with biological targets, leading to significant differences in binding affinity and functional selectivity between enantiomers. Biological systems, such as receptors and enzymes, are themselves chiral, and thus can differentiate between the stereoisomers of a ligand. researchgate.net

For derivatives of 3-(3-hydroxyphenyl)piperidine, the stereochemistry at the 3-position has a profound impact on their activity at dopamine (B1211576) and opioid receptors. researchgate.net For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the trans-(3R,4R) isomers consistently show different potencies compared to their trans-(3S,4S) counterparts at opioid receptors. nih.gov

A notable example is the potent and selective κ-opioid receptor antagonist known as JDTic. nih.gov Structure-activity relationship (SAR) studies have revealed that the (3R,4R) stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, along with the (3R) attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group and the (1S) configuration of the N-substituent, are all crucial for its high potency and selectivity. researchgate.netnih.gov

The functional selectivity, where a ligand can differentially activate signaling pathways downstream of a single receptor, can also be influenced by chirality. nih.gov For instance, the S(-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) acts as a partial agonist at D2S dopamine receptors. nih.gov This enantiopreference is also observed at sigma receptors, where the receptor can exhibit a preference for one enantiomer over the other. researchgate.net

Table 2: Enantiomeric Selectivity of a JDTic Analogue at Opioid Receptors

| Compound | Receptor | Ke (nM) | Selectivity (κ vs μ) | Selectivity (κ vs δ) | Reference |

|---|---|---|---|---|---|

| 8a ((3R,4R)-piperidine core) | κ | 0.03 | >100-fold | 800-fold | nih.gov |

| μ | - | ||||

| δ | - | ||||

| 8e ((3R,4R)-piperidine core) | κ | 0.03 | >100-fold | 28500-fold | nih.gov |

| μ | - | ||||

| δ | - |

This data underscores the critical role of the (3R)-configuration in achieving high affinity and selectivity for specific biological targets. The precise spatial arrangement of the functional groups, dictated by the chiral centers, is essential for optimal interaction with the binding pocket of the receptor, leading to the desired pharmacological effect.

Mechanistic and Theoretical Investigations of Phenol, 3 3r 3 Piperidinyl and Its Analogues

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-arylpiperidines like Phenol (B47542), 3-(3R)-3-piperidinyl- can be achieved through various advanced catalytic methods. The elucidation of the reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity. Key strategies often involve the formation of the piperidine (B6355638) ring through intramolecular cyclization or the functionalization of a pre-existing pyridine (B92270) or piperidine ring.

One prominent method is the rhodium-catalyzed intramolecular hydroamination . This process involves the cyclization of an appropriate aminoalkene, such as a 1-(3-aminopropyl)vinylarene, to form the 3-arylpiperidine structure. researchgate.net The mechanism is believed to proceed via an anti-Markovnikov addition, where the catalyst facilitates the addition of the N-H bond across the carbon-carbon double bond. researchgate.net The choice of phosphine (B1218219) ligands on the rhodium catalyst is critical; for instance, catalysts with DPPB (1,4-bis(diphenylphosphino)butane) have shown high efficacy for this intramolecular reaction. researchgate.net

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction . This method constructs the chiral 3-substituted piperidine core from a pyridine precursor. acs.org The process typically involves three main stages:

Partial Reduction of Pyridine : The aromatic pyridine ring is first activated and partially reduced, for example, by forming a phenyl pyridine-1(2H)-carboxylate. acs.org

Asymmetric Carbometalation : A rhodium catalyst, bearing a chiral ligand, facilitates the addition of an arylboronic acid across the double bond of the activated pyridine derivative. This step establishes the key C-C bond and the stereocenter with high enantioselectivity. acs.org

Reduction : The resulting tetrahydropyridine (B1245486) intermediate is then fully reduced to the target piperidine. acs.org

Copper-catalyzed reactions also provide a viable pathway. Intramolecular C-H amination using copper complexes can form piperidine rings from linear amide precursors. nih.gov Mechanistic studies, combining experimental and computational approaches, suggest that these reactions can proceed through various copper oxidation states (Cu(I) to Cu(III)). nih.gov The mechanism often involves the formation of a copper-nitrene or a radical-based intermediate that facilitates the C-N bond formation. nih.gov

The synthesis of analogues, such as (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)-piperidine, a key intermediate for the drug Alvimopan, has been optimized through a process involving the regio- and stereospecific alkylation of a metalloenamine. researchgate.net This highlights the importance of stereoelectronic control in directing the outcome of these complex transformations. acs.org

Table 1: Overview of Synthetic Strategies and Mechanistic Features

| Synthetic Strategy | Key Reagents/Catalysts | Mechanistic Highlights | Ref |

| Intramolecular Hydroamination | Rhodium catalyst (e.g., [Rh(COD)(DPPB)]BF4) | Anti-Markovnikov addition of N-H across a C=C bond. | researchgate.net |

| Asymmetric Reductive Heck | Pyridine derivative, Arylboronic acid, Rhodium catalyst with chiral ligand | Enantioselective carbometalation of a dihydropyridine (B1217469) intermediate. | acs.org |

| Intramolecular C-H Amination | N-halo amides, Copper catalyst (e.g., [TpxCuL]) | Formation of Cu-nitrene or radical intermediates to facilitate C-N bond formation. | nih.gov |

| Reductive Transamination | Pyridinium salts, HCOOH, Rhodium catalyst | Initial reduction to a dihydropyridine, followed by hydrolysis and interception by an amine. | acs.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of compounds like Phenol, 3-(3R)-3-piperidinyl-. rsdjournal.orgbiointerfaceresearch.com These computational methods provide deep insights into the molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. uomustansiriyah.edu.iquwo.ca

DFT calculations can be used to optimize the molecule's three-dimensional geometry and to determine its electronic properties. researchgate.net Key parameters derived from these calculations help predict the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ekb.eg For Phenol, 3-(3R)-3-piperidinyl-, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the phenolic oxygen and the piperidine nitrogen would be regions of negative potential.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. biointerfaceresearch.com

Reactivity Descriptors : Global reactivity descriptors like chemical potential, hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. ekb.egafricanjournalofbiomedicalresearch.com

These theoretical studies are invaluable for rational drug design, allowing for the in-silico screening of analogues and the prediction of their properties before undertaking complex and costly synthesis. nih.gov

Table 2: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Conformational Analysis and Stereoelectronic Effects

The biological activity and physical properties of Phenol, 3-(3R)-3-piperidinyl- are intrinsically linked to its three-dimensional structure and conformational preferences. The piperidine ring is not planar and, like cyclohexane, adopts low-energy chair conformations to minimize angular and torsional strain.

For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position on the chair conformer. These two conformers are in equilibrium, but one is typically more stable.

Conformational Preference : The 3-(3-hydroxyphenyl) group is sterically bulky. To minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C4 positions of the piperidine ring, the equatorial conformation is strongly favored. The energy difference between the axial and equatorial conformers (the A-value) for a phenyl group is significant, leading to a high population of the equatorial conformer at room temperature.

Stereoelectronic effects , which are orbital interactions that depend on the spatial arrangement of atoms, also play a crucial role in determining conformation and reactivity. e-bookshelf.de These effects arise from the interaction between filled and empty orbitals or between two filled orbitals. e-bookshelf.de

Hyperconjugation : Stabilizing interactions can occur between the filled σ-orbitals of the C-H bonds on the piperidine ring and the empty π-orbitals of the phenol ring. These σ → π interactions are dependent on the relative orientation of the orbitals and can influence the rotational barrier of the C-C bond connecting the two rings.

Gauche Effects : Interactions between adjacent substituents can also influence conformational preferences. For instance, in analogues with additional substituents, gauche interactions between groups can favor specific rotamers or ring conformations. nih.gov

The interplay between steric hindrance and these subtle stereoelectronic effects ultimately dictates the molecule's preferred shape, which in turn governs how it interacts with biological targets like receptors and enzymes. nih.govwiley.com Conformational analysis is therefore a critical component in understanding the structure-activity relationship of this compound and its analogues.

Table 3: Conformational Analysis of 3-Arylpiperidine

| Conformer | Substituent Position | Key Interactions | Relative Stability |

| Equatorial | The 3-aryl group is in the plane of the ring. | Minimized 1,3-diaxial steric strain. Favorable hyperconjugative interactions may exist. | More stable (lower energy) |

| Axial | The 3-aryl group is perpendicular to the plane of the ring. | Significant 1,3-diaxial steric interactions with axial hydrogens. | Less stable (higher energy) |

Computational Chemistry and Molecular Modeling Studies of Phenol, 3 3r 3 Piperidinyl Derivatives

Ligand-Receptor Docking and Binding Pose Prediction

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of derivatives of Phenol (B47542), 3-(3R)-3-piperidinyl- and for predicting the affinity of new analogs.

Docking studies on derivatives of this scaffold, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been pivotal in understanding their interactions with opioid receptors. These studies have consistently shown that the protonated piperidine (B6355638) nitrogen forms a crucial salt bridge with a conserved aspartate residue in the receptor's binding pocket (e.g., Asp147 in the µ-opioid receptor). The 3-hydroxyphenyl moiety is also critical for binding, typically forming hydrogen bonds with residues such as histidine or tyrosine within the binding site.

Table 1: Predicted Interactions of a Representative Phenol, 3-(3R)-3-piperidinyl- Derivative with a Model Opioid Receptor Binding Site

| Ligand Moiety | Interacting Receptor Residue | Interaction Type | Predicted Contribution |

|---|---|---|---|

| Protonated Piperidine Nitrogen | Aspartic Acid (e.g., Asp147) | Ionic Bond / Salt Bridge | High (Essential for affinity) |

| Phenolic Hydroxyl Group | Histidine (e.g., His297) | Hydrogen Bond | Moderate to High |

| Phenyl Ring | Tyrosine, Tryptophan | π-π Stacking | Moderate |

| N-substituent | Various (hydrophobic pocket) | Hydrophobic Interactions | Variable (Influences selectivity) |

These predictions from docking studies are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery of novel ligands.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. MD simulations are particularly useful for refining docked poses and for gaining a deeper understanding of the intricate network of interactions that stabilize the ligand in the binding pocket.

For derivatives of Phenol, 3-(3R)-3-piperidinyl-, MD simulations have been employed to assess the stability of the predicted binding poses within the dynamic environment of the receptor. These simulations can reveal the role of water molecules in mediating ligand-receptor interactions and can highlight the flexibility of certain receptor regions upon ligand binding.

Key findings from MD simulations of related piperidine-based ligands at opioid receptors include the observation of stable hydrogen bond networks and the dynamic nature of hydrophobic interactions. The root-mean-square deviation (RMSD) of the ligand and key receptor residues is often monitored throughout the simulation to assess the stability of the binding mode. A stable RMSD profile suggests a favorable and persistent binding orientation. Furthermore, MD simulations can be used to calculate binding free energies, providing a more quantitative prediction of ligand affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For derivatives of Phenol, 3-(3R)-3-piperidinyl-, QSAR studies have been instrumental in defining the structural requirements for potent receptor antagonism. These studies typically involve a series of analogs with systematic variations in their chemical structure, such as different substituents on the piperidine nitrogen or modifications to the phenyl ring.

A typical QSAR study on piperidine derivatives might identify the following descriptors as being significant for biological activity:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These account for the size and shape of the molecule.

A hypothetical QSAR equation for a series of these derivatives might look like:

pIC50 = c0 + c1logP + c2TPSA + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and MR is the molar refractivity (related to molecular volume). The coefficients (c0, c1, c2, c3) are determined through statistical regression analysis.

Table 2: Example of a QSAR Model for a Series of Phenol, 3-(3R)-3-piperidinyl- Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (squared correlation coefficient) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (cross-validated r²) | 0.75 | Good predictive ability of the model. |

| F-test value | 65.4 | The model is statistically significant. |

| Standard Error | 0.25 | Low error in the predictions. |

Such models provide a quantitative framework for understanding the SAR of this class of compounds and for designing new analogs with improved activity profiles.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-receptor complex itself.

For the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a well-studied series of derivatives of the core Phenol, 3-(3R)-3-piperidinyl- scaffold, a clear pharmacophore for opioid receptor antagonism has been established. nih.gov This pharmacophore typically consists of:

A protonatable nitrogen atom that can form a positive ion.

A hydroxyl group on the phenyl ring that can act as a hydrogen bond donor/acceptor.

A hydrophobic aromatic ring.

Specific spatial relationships between these features.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds.

Table 3: Key Pharmacophoric Features for Opioid Receptor Antagonism in Phenol, 3-(3R)-3-piperidinyl- Derivatives

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

|---|---|---|

| Positive Ionizable | Piperidine Nitrogen | Forms a key ionic interaction with a conserved Aspartate residue in the receptor. |

| Hydrogen Bond Acceptor/Donor | Phenolic Hydroxyl | Engages in hydrogen bonding with polar residues in the binding pocket. |

| Aromatic Ring | Phenyl Group | Participates in hydrophobic and π-π stacking interactions. |

| Hydrophobic Feature | N-substituent | Occupies a hydrophobic pocket, influencing selectivity and potency. |

The integration of pharmacophore modeling and virtual screening has proven to be a successful strategy for the discovery of novel ligands for a variety of biological targets, and it continues to be a valuable approach in the exploration of the therapeutic potential of Phenol, 3-(3R)-3-piperidinyl- derivatives.

Pharmacological Research and Biological Target Engagement of Phenol, 3 3r 3 Piperidinyl Analogues Pre Clinical

Opioid Receptor Pharmacology Research (e.g., Kappa, Mu, Nociceptin/Orphanin FQ Receptors)

Analogues of Phenol (B47542), 3-(3R)-3-piperidinyl- have been the subject of significant research to understand their engagement with the opioid receptor system. This family of receptors, including the kappa (κ), mu (μ), and nociceptin/orphanin FQ (NOP) receptors, plays a crucial role in pain perception, mood, and other physiological processes.

In Vitro Receptor Binding Affinities and Selectivity Profiles

The initial step in characterizing the interaction of a compound with a receptor is to determine its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Research into analogues of Phenol, 3-(3R)-3-piperidinyl- has revealed compounds with nanomolar affinity for various opioid receptors.

A key analogue, AT-076, which is a derivative of a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, has demonstrated significant binding affinity across multiple opioid receptors. Notably, the removal of the 3,4-dimethyl groups from a known selective kappa opioid receptor (KOP) antagonist scaffold resulted in a compound with a broad-spectrum opioid receptor binding profile. acs.org AT-076 exhibited Ki values of 1.67 ± 0.6 nM for the mu-opioid receptor (MOP), 19.6 ± 1.3 nM for the delta-opioid receptor (DOP), 1.14 ± 0.63 nM for the kappa-opioid receptor (KOP), and 1.75 ± 0.74 nM for the nociceptin/orphanin FQ receptor (NOP). acs.org This demonstrates that minor structural modifications can significantly alter the binding affinity and selectivity profile of these piperidine-based compounds.

Table 1: In Vitro Opioid Receptor Binding Affinities of AT-076

| Opioid Receptor | Ki (nM) |

|---|---|

| Mu (MOP) | 1.67 ± 0.6 |

| Delta (DOP) | 19.6 ± 1.3 |

| Kappa (KOP) | 1.14 ± 0.63 |

| Nociceptin (NOP) | 1.75 ± 0.74 |

Data sourced from a study on small-molecule opioid pan antagonists. acs.org

In Vitro Functional Assays and Biased Agonism Studies

Beyond binding affinity, it is crucial to determine the functional activity of a compound at the receptor. In vitro functional assays, such as the [35S]GTPγS binding assay, are employed to assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

For the analogue AT-076, [35S]GTPγS functional assays revealed that it functions as an antagonist at all four opioid receptors (MOP, DOP, KOP, and NOP). acs.org This lack of agonist activity indicates that while it binds with high affinity, it does not elicit a downstream signaling cascade typical of opioid agonists. acs.org

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment), is a key area of modern pharmacology. Assays measuring β-arrestin recruitment are utilized to characterize the potential for biased agonism. While specific biased agonism studies on Phenol, 3-(3R)-3-piperidinyl- analogues are not extensively reported in the reviewed literature, the characterization of compounds as full antagonists in G protein-dependent assays like [35S]GTPγS provides a foundational understanding of their functional profile.

In Vivo Preclinical Pharmacological Characterization in Animal Models

The in vivo effects of novel compounds are assessed in animal models to understand their physiological and behavioral consequences. For compounds targeting the opioid system, preclinical studies often evaluate antinociceptive (pain-relieving) effects, as well as potential side effects such as sedation or alterations in locomotor activity.

While specific in vivo data for Phenol, 3-(3R)-3-piperidinyl- analogues are limited in the available literature, studies on structurally related arylpiperazinylalkylpyridazinones have demonstrated significant antinociceptive properties in rodent models. For instance, certain compounds were found to be highly effective in the mouse hot-plate test, a measure of thermal nociception, with efficacy comparable to morphine. nih.gov Furthermore, in the abdominal constriction test, which models visceral pain, these related compounds also showed potent analgesic activity. nih.gov The analgesic effects of some of these compounds were suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov It is important to note that while these findings for related structures are informative, they may not be directly extrapolated to Phenol, 3-(3R)-3-piperidinyl- and its specific analogues. Further in vivo research is necessary to characterize the specific pharmacological profile of this chemical series.

Research into Other Neurotransmitter Systems and Enzyme Inhibition

In addition to the opioid system, the pharmacological investigation of Phenol, 3-(3R)-3-piperidinyl- analogues has extended to other important targets within the central nervous system, including monoamine oxidase and GABA transporters.

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

Several studies have investigated the MAO inhibitory potential of piperidine-containing compounds. Research on various phenolic compounds has demonstrated their ability to inhibit both MAO-A and MAO-B. For example, piperine, a plant-derived alkaloid containing a piperidine (B6355638) moiety, has been shown to inhibit both MAO-A and MAO-B with IC50 values of 49.3 µM and 91.3 µM, respectively, in rat brain mitochondria. nih.gov Another phenolic compound, paeonol, exhibited IC50 values of 54.6 µM for MAO-A and 42.5 µM for MAO-B. nih.gov

More specifically, studies on synthetic 3-phenylcoumarin (B1362560) derivatives, which share the phenolic feature, have identified potent MAO-B inhibitors with IC50 values in the nanomolar range. frontiersin.org The structure-activity relationship of these compounds indicates that the substitution pattern on the phenolic ring plays a crucial role in their inhibitory potency and selectivity for MAO-A versus MAO-B.

Table 2: In Vitro MAO-A and MAO-B Inhibitory Activities of Selected Phenolic and Piperidine-Containing Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Source |

|---|---|---|---|

| Piperine | 49.3 | 91.3 | nih.gov |

| Paeonol | 54.6 | 42.5 | nih.gov |

| Curcumin | 12.89 | 6.30 | nih.gov |

| 4-Methylcatechol | 10.0 | - | esr.cri.nz |

| 4-Ethylcatechol | 12.6 | - | esr.cri.nz |

IC50 values were determined using rat brain mitochondria or human recombinant enzymes. nih.govnih.govesr.cri.nz

GABA Transporter (GAT) Modulation Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission. Inhibition of GATs can potentiate the inhibitory effects of GABA and has therapeutic potential in conditions such as epilepsy and anxiety.

The piperidine ring is a core structural feature of several known GABA uptake inhibitors, including nipecotic acid and its derivatives. scispace.com Research in this area has led to the development of potent and selective GAT inhibitors. For instance, N-substituted nipecotic acid derivatives have been synthesized and evaluated for their ability to inhibit GABA uptake. scispace.com While specific studies on the direct interaction of Phenol, 3-(3R)-3-piperidinyl- analogues with GABA transporters are not extensively detailed in the reviewed literature, the structural similarity of the piperidine core to known GAT inhibitors suggests that this is a plausible area for future investigation. The binding of the GABA agonist [3H]piperidine-4-sulphonic acid to brain synaptic membranes has been characterized, indicating that piperidine-based structures can interact with GABA-related targets. nih.gov Further research is needed to determine if Phenol, 3-(3R)-3-piperidinyl- analogues possess significant activity at GABA transporters.

Antifungal and Antimicrobial Activity Research

While direct research on the antifungal and antimicrobial properties of Phenol, 3-(3R)-3-piperidinyl- is not extensively documented, the broader class of piperidine derivatives has been the subject of numerous investigations for such activities. ajchem-a.com These studies provide a foundational understanding of the potential for this chemical scaffold in developing new anti-infective agents.

Nitrogen heterocycles, particularly those with piperidine rings, are prominent structural features in many pharmaceuticals. researchgate.netbiointerfaceresearch.com Research into new piperidine derivatives has shown activity against both gram-positive and gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, certain synthesized piperidine derivatives were active against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com

Further studies have explored a range of piperidine derivatives for both antibacterial and antifungal applications. In one study, six novel piperidine derivatives were synthesized and evaluated. academicjournals.org One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria tested. academicjournals.org However, the same set of compounds displayed limited to no activity against several fungal species, though some did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

The addition of other chemical moieties to the piperidine ring can enhance antimicrobial properties. For example, synthesizing piperidin-4-one derivatives with a thiosemicarbazone moiety resulted in compounds with significant antifungal activity compared to the parent piperidin-4-ones. biomedpharmajournal.org Similarly, novel triazole antifungal agents containing a piperidine-oxadiazole side chain have been rationally designed and synthesized, showing excellent inhibitory activity against clinically important fungal pathogens, including fluconazole-resistant strains of Candida albicans. rsc.org Analogues of the antimalarial drug mefloquine, which contains a piperidine methanol (B129727) group, have also demonstrated potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov

Table 1: Examples of Antimicrobial Activity in Piperidine Derivatives

| Compound Class | Target Organism | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus (Gram+) | Zone of Inhibition | Active | biointerfaceresearch.com |

| Piperidine Derivatives | Escherichia coli (Gram-) | Zone of Inhibition | Active | biointerfaceresearch.com |

| Substituted Piperidine Deriv. | Bacillus subtilus | MIC | 0.75 mg/ml | academicjournals.org |

| Substituted Piperidine Deriv. | Candida albicans | Inhibition Test | Varied Inhibition | academicjournals.org |

| Piperidin-4-one thiosemicarbazones | Fungal Strains | Activity Comparison | Significant Activity | biomedpharmajournal.org |

| Mefloquine Analogue (erythro) | Cryptococcus neoformans | MIC | 1 µg/mL | nih.gov |

| Mefloquine Analogue (erythro) | Candida albicans | MIC | 4 µg/mL | nih.gov |

| Triazole with piperidine side chain | Candida albicans (fluconazole-resistant) | MIC | 0.016 µg/mL | rsc.org |

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For piperidine-based compounds, including analogues of Phenol, 3-(3R)-3-piperidinyl-, SAR studies help elucidate how chemical modifications influence interactions with biological targets, thereby guiding the design of more potent and selective molecules. nih.govchemimpex.com

Impact of Substituent Modifications on Receptor Potency and Selectivity

The biological activity of 3-phenylpiperidine (B1330008) analogues is highly dependent on the nature and position of substituents on both the phenyl and piperidine rings. Research on analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine has shown that modifications to the N-alkyl substituent can significantly alter their interaction with dopamine receptors. nih.gov For instance, the stereochemistry of the piperidine ring is a critical determinant of activity, with (S)-enantiomers often displaying different pharmacological profiles from their (R)-enantiomer counterparts. nih.gov

In other classes of piperidine derivatives, SAR studies have revealed key insights. For example, in a series of piperidine-based inhibitors of an enzyme from Mycobacterium tuberculosis, the introduction of halogen substituents on a phenyl ring led to a two- to four-fold improvement in inhibitory and antibacterial activity compared to the unsubstituted analogue. nih.gov Similarly, in a series of oxadiazole-based bioisosteres of cocaine analogues, the affinity for the dopamine transporter (DAT) and the ability to inhibit monoamine reuptake was found to be a function of the size of the substituent on the oxadiazole ring. nih.gov These examples underscore the principle that even subtle changes to peripheral substituents can have a profound impact on the potency and selectivity of piperidine-based compounds.

Application of Fluorine in Medicinal Chemistry for Enhanced Pharmacological Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeation, binding affinity, and basicity (pKa). mdpi.comresearchgate.net

For piperidine-containing compounds, fluorine can be strategically introduced to fine-tune these properties. Selective fluorination of N-alkyl side chains in piperidine derivatives has been shown to modulate amine basicity in a predictable manner; the effect is additive and decreases as the distance between the fluorine atom and the nitrogen increases. researchgate.net This modulation of basicity can impact a drug's solubility, receptor interaction, and pharmacokinetic profile.

Furthermore, fluorination affects lipophilicity, which is a critical parameter for drug absorption and distribution. While the effect can be complex, monofluorination or trifluoromethylation of alkyl groups often reduces lipophilicity, whereas fluoro-arenes tend to be more lipophilic. mdpi.com In studies of partially fluorinated N-alkyl-substituted piperidine derivatives, fluorination led to similar or higher lipophilicity compared to their non-fluorinated parents, which in turn correlated with increased rates of oxidation in human liver microsomes. researchgate.net This highlights the trade-offs that must be considered during drug design. The strategic placement of fluorine can improve metabolic stability, block unwanted metabolic pathways, and enhance binding interactions with target proteins, making it a powerful tool for optimizing piperidine-based therapeutic agents. nih.govmdpi.com

Table 2: Effects of Fluorination on Pharmacological Properties of Piperidine Analogues

| Property | Effect of Fluorination | Rationale / Mechanism | Citation |

|---|---|---|---|

| Basicity (pKa) | Generally decreases | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom. | researchgate.net |

| Lipophilicity | Can increase or decrease | Depends on the position and number of fluorine atoms; fluoro-arenes are more lipophilic, while fluorinated alkyl groups can reduce lipophilicity. | mdpi.comresearchgate.net |

| Metabolic Stability | Often increases | C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. | mdpi.commdpi.com |

| Binding Affinity | Can enhance | Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with the target receptor. | mdpi.com |

| Membrane Permeability | Generally improves | The inclusion of fluorine can enhance passive diffusion across biological membranes. | mdpi.com |

Emerging Research Avenues and Future Perspectives for the Phenol, 3 3r 3 Piperidinyl Scaffold

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent structural features of the Phenol (B47542), 3-(3R)-3-piperidinyl- scaffold have historically made it a successful component in ligands for central nervous system (CNS) receptors. However, ongoing research is significantly broadening its therapeutic horizons by targeting a variety of other proteins implicated in different pathologies.

CNS and Opioid Receptors: The 3-(3-hydroxyphenyl)piperidine framework is a well-established pharmacophore for dopamine (B1211576) and sigma receptors. nih.govnih.gov Enantiomeric analogues of compounds like 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have been instrumental in probing the function of central dopamine autoreceptors and postsynaptic receptors, with potential applications as antipsychotic drugs. nih.govresearchgate.net Furthermore, derivatives of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as a novel class of pure opioid receptor antagonists. nih.gov This has led to the development of peripherally selective antagonists for managing postoperative gastrointestinal recovery and potent, selective κ-opioid receptor antagonists for treating depression, anxiety, and substance abuse. nih.gov

Kinase Inhibition: The piperidine (B6355638) scaffold is increasingly being recognized for its potential in designing kinase inhibitors for oncology. While not always featuring the specific 3-(3R)-3-piperidinyl-phenol arrangement, related piperidine benzamides have emerged from screens as potent hits against various kinases. researchgate.net The modular nature of the scaffold allows for synthetic modifications that can orient functional groups to interact with the ATP-binding site or allosteric pockets of kinases, offering a promising avenue for developing targeted cancer therapies. nih.govresearchgate.net

Selective Estrogen Receptor Modulators (SERMs): The bisphenol pharmacophore is central to many SERMs. Researchers are exploring isosteres and novel scaffolds that can mimic this interaction with estrogen receptors (ERα and ERβ). nih.gov The rigid, yet tunable, conformation of the 3-phenylpiperidine (B1330008) core presents an opportunity to develop novel SERMs. By modifying the substituents on the phenol and piperidine rings, it is possible to fine-tune the agonist versus antagonist activity at ERα and ERβ, which have distinct roles in tissues like the breast, bone, and uterus. nih.govresearchgate.net This could lead to new therapies for hormone-dependent cancers and osteoporosis. researchgate.net

Antiproliferative Agents: Beyond well-defined receptor targets, phenotypic screening has identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells. nih.gov This highlights the potential of the scaffold to combat cancer through mechanisms other than direct cytotoxicity, opening up new avenues for developing novel anticancer agents. nih.gov

The table below summarizes some of the key biological targets and associated therapeutic areas being explored for this scaffold.

| Biological Target Family | Specific Examples | Potential Therapeutic Area |

| CNS Receptors | Dopamine Receptors, Sigma Receptors | Schizophrenia, CNS Disorders |

| Opioid Receptors | µ-Opioid Receptor, κ-Opioid Receptor | Postoperative Ileus, Depression, Addiction |

| Kinases | Various (e.g., PLK1, CDK2) | Cancer |

| Nuclear Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Breast Cancer, Osteoporosis |

| Cellular Pathways | Senescence Induction Pathways | Melanoma, Cancer |

Application in Chemical Biology as Molecular Probes

The Phenol, 3-(3R)-3-piperidinyl- scaffold is not only a source of potential therapeutics but also a valuable template for creating chemical probes to investigate biological systems. These molecular tools are essential for target identification, validation, and elucidating the mechanism of action of bioactive compounds.

A direct application is the use of radiolabeled ligands to study receptor distribution and density. For instance, (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine has been successfully used to label sigma receptors in the mouse brain in vivo, demonstrating the scaffold's ability to create specific probes for neuroimaging studies. nih.gov This concept can be extended to positron emission tomography (PET) by incorporating a positron-emitting isotope, which would allow for non-invasive imaging of these receptor systems in living subjects.

Furthermore, the scaffold is well-suited for the design of photoaffinity probes . nih.govgoogle.com This technique, known as photoaffinity labeling (PAL), involves modifying a ligand with a photoreactive group (such as a diazirine, benzophenone, or aryl azide) and often a reporter tag (like biotin (B1667282) or an alkyne). mdpi.comenamine.net Upon binding to its target protein, the probe is irradiated with UV light, causing the photoreactive group to form a highly reactive species that covalently crosslinks the probe to the protein. The reporter tag then allows for the isolation and identification of the target protein. The Phenol, 3-(3R)-3-piperidinyl- scaffold can be synthetically modified to incorporate these functionalities, enabling its use to identify novel binding partners and off-targets of drugs based on this core structure. researchgate.net

| Probe Type | Modification to Scaffold | Application |

| Radiolabeled Probe | Incorporation of an isotope (e.g., ³H, ¹¹C, ¹⁸F) | In vivo receptor occupancy studies, PET imaging |

| Photoaffinity Probe | Addition of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne, biotin) | Target identification, binding site mapping |

Integration of Green Chemistry Principles in Synthetic Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of complex chiral molecules like Phenol, 3-(3R)-3-piperidinyl- presents both challenges and opportunities for sustainable innovation. Traditional methods for creating substituted piperidines can involve multi-step processes, hazardous reagents, and significant waste generation. nih.gov

Modern synthetic strategies are focusing on improving the efficiency and environmental footprint of piperidine synthesis. Key areas of development include:

Catalytic Methods: The use of transition metal catalysts (e.g., rhodium, iron) and organocatalysts is enabling highly enantioselective and diastereoselective syntheses of substituted piperidines. nih.govorganic-chemistry.org These methods often proceed under milder conditions and with higher atom economy than classical approaches.

Biocatalysis: Enzymes, such as transaminases, are being employed in chemoenzymatic cascade reactions to create chiral piperidine building blocks from simple precursors. ucd.ie This approach offers high stereoselectivity and operates in aqueous media under mild conditions.

Greener Solvents and Reagents: There is a concerted effort to replace hazardous solvents and reagents. This includes using water as a solvent where possible and employing less toxic reducing agents, such as exploring alternatives to molybdenum hexacarbonyl for certain reduction steps. nih.govntu.edu.sg

Process Intensification: The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single vessel, reduces the need for intermediate purification steps, thereby saving solvents, energy, and time. nih.gov Strategies like the Zincke imine-based ring-opening and ring-closing can provide general access to diverse piperidines. documentsdelivered.comnih.gov

By integrating these principles, the synthesis of the Phenol, 3-(3R)-3-piperidinyl- scaffold and its derivatives can become more sustainable, cost-effective, and environmentally benign. bath.ac.uk

Leveraging Artificial Intelligence and Machine Learning in Scaffold-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. chemrxiv.orgarxiv.org For a well-defined framework like the Phenol, 3-(3R)-3-piperidinyl- scaffold, these computational tools offer powerful methods to explore chemical space and optimize molecular properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a foundational computational technique used to correlate the three-dimensional properties of molecules with their biological activity. nih.govnih.govmdpi.com By building robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models for a series of Phenol, 3-(3R)-3-piperidinyl- derivatives, researchers can identify which steric, electrostatic, and hydrophobic features are critical for activity. explorationpub.commdpi.com These models provide predictive insights that guide the design of new, more potent analogues. bwise.kr

| AI/ML Application | Description | Impact on Scaffold-Based Design |

| QSAR | Correlates molecular features with biological activity to build predictive models. | Guides the rational design of derivatives with enhanced potency and selectivity. |

| Virtual Screening | Screens large compound libraries in silico to identify potential hits for a specific target. | Rapidly identifies promising candidates from vast virtual libraries based on the core scaffold. |

| Generative Models | Uses deep learning to design novel molecules with desired properties. | Proposes innovative and optimized structures beyond intuitive chemical modifications. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Phenol, 3-(3R)-3-piperidinyl- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., P95 respirators) is required if airborne dust or aerosols are generated .

- Ventilation : Ensure local exhaust ventilation in areas where the compound is handled to minimize inhalation risks .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose of as hazardous waste. Prevent entry into drains .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

Q. How can researchers determine the physicochemical properties of Phenol, 3-(3R)-3-piperidinyl- when such data are unavailable?

- Methodological Answer :

- Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary tube methods under inert atmospheres to avoid decomposition .

- Solubility : Perform shake-flask experiments with polar (water, ethanol) and non-polar solvents (hexane), followed by HPLC or UV-Vis quantification .

- LogP : Estimate via reverse-phase HPLC retention times calibrated against standards with known partition coefficients .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions, monitored by TLC or NMR .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve discrepancies in acute toxicity data for Phenol, 3-(3R)-3-piperidinyl-?

- Methodological Answer :

- In Vivo Studies : Perform OECD 423 (acute oral toxicity) or OECD 402 (dermal toxicity) tests in rodent models, using dose-ranging studies to refine LD50 values .

- In Vitro Alternatives : Use human cell lines (e.g., HepG2 liver cells) for MTT assays to assess cytotoxicity, cross-referenced with zebrafish embryo toxicity models (FET assay) .

- Data Harmonization : Apply Bayesian statistical models to integrate conflicting datasets, prioritizing studies with validated analytical methods (e.g., LC-MS for metabolite identification) .

Q. How should researchers design long-term studies to assess the potential carcinogenicity of Phenol, 3-(3R)-3-piperidinyl- given its current regulatory status?

- Methodological Answer :

- Chronic Exposure Models : Conduct 2-year bioassays in rodents (OECD 451), administering the compound via oral gavage or dermal routes at sub-lethal doses .

- Endpoint Analysis : Monitor tumor incidence via histopathology and biomarker screening (e.g., p53 mutations, Ki-67 proliferation markers) .

- Epigenetic Profiling : Use bisulfite sequencing or ChIP-seq to evaluate DNA methylation and histone modifications in exposed tissues .

- Regulatory Alignment : Compare results with IARC and ACGIH guidelines to update hazard classifications, ensuring compliance with GHS Rev. 10 .

Q. What strategies are effective in identifying decomposition products of Phenol, 3-(3R)-3-piperidinyl- under oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (ICH Q1B), and oxidizing agents (H2O2), followed by LC-HRMS for structural elucidation of degradants .

- Reactive Oxygen Species (ROS) Detection : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to identify radical intermediates .

- Computational Modeling : Apply density functional theory (DFT) to predict degradation pathways and validate with tandem mass spectrometry (MS/MS) .

Data Contradiction and Validation

Q. How can researchers address conflicting data on the respiratory irritation potential of Phenol, 3-(3R)-3-piperidinyl-?

- Methodological Answer :

- Inhalation Studies : Use OECD 436 (acute inhalation toxicity) with precise aerosol generation to measure RD50 (50% respiratory depression) in rats .

- Human-Relevant Models : Employ 3D airway epithelial tissues (e.g., MucilAir™) to measure cytokine release (IL-6, IL-8) and ciliary beat frequency as irritation markers .